molecular formula C18H11F3N4OS B2890352 6-amino-1-phenyl-4-thiophen-2-yl-3-(trifluoromethyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 327169-68-6

6-amino-1-phenyl-4-thiophen-2-yl-3-(trifluoromethyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B2890352
CAS RN: 327169-68-6
M. Wt: 388.37
InChI Key: ZWGAJTRCTLVKNY-UHFFFAOYSA-N
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Description

The compound “6-amino-1-phenyl-4-thiophen-2-yl-3-(trifluoromethyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile” is a heterocyclic compound. Pyrazoles with other heterocyclic scaffolds are important building blocks in many of the medicinally active new chemical entities . This compound is synthesized by treating ethyl 3-oxobutanoate, hydrazine hydrate, five-membered heterocyclic aldehydes, and malononitrile .


Synthesis Analysis

A facile one-pot multicomponent protocol for the synthesis of bioactive pyrano[2,3-c]pyrazoles was achieved by treating ethyl 3-oxobutanoate, hydrazine hydrate, five-membered heterocyclic aldehydes, and malononitrile in the presence of [BMIM]BF4 as medium at 70–75°C for 110–120 min with good yields of 85–90 . This synthetic strategy has the remarkable advantages of excellent yields, straightforward protocol, being environment friendly, short reaction times, and mild reaction condition .


Chemical Reactions Analysis

The compound is synthesized through a multicomponent reaction involving ethyl 3-oxobutanoate, hydrazine hydrate, five-membered heterocyclic aldehydes, and malononitrile . The reaction is facilitated by [BMIM]BF4 as a medium at 70–75°C .


Physical And Chemical Properties Analysis

The compound is an off-white solid with a melting point of 267–269°C . The 1H NMR spectrum shows signals at δ, ppm: 1.7 s (3H, CH3), 4.7 s (1H, CH), 7.1 br. s (2H, NH2), 7.4–8.1 m (3H, Ar-CH), 12.1 s (1H, NH) .

Scientific Research Applications

Biologically Active Compounds

Thiophene-based analogs, such as the compound , have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Inflammatory Drugs

Thiophene derivatives have been proven to be effective anti-inflammatory drugs . This suggests that the compound could potentially be used in the development of new anti-inflammatory medications.

Anti-Psychotic Medications

Thiophene derivatives have also been found to have anti-psychotic properties . This could mean that the compound could be used in the development of new treatments for psychiatric disorders.

Anti-Arrhythmic Medications

The compound could potentially be used in the development of anti-arrhythmic medications, as thiophene derivatives have been found to have anti-arrhythmic properties .

Anti-Anxiety Medications

Thiophene derivatives have been found to have anti-anxiety properties . This suggests that the compound could potentially be used in the development of new anti-anxiety medications.

Anti-Fungal Medications

Thiophene derivatives have been found to have anti-fungal properties . This suggests that the compound could potentially be used in the development of new anti-fungal medications.

Antioxidants

Thiophene derivatives have been found to have antioxidant properties . This suggests that the compound could potentially be used in the development of new antioxidants.

Estrogen Receptor Modulating Drugs

Thiophene derivatives have been found to have properties that allow them to modulate estrogen receptors . This suggests that the compound could potentially be used in the development of new drugs that modulate estrogen receptors.

properties

IUPAC Name

6-amino-1-phenyl-4-thiophen-2-yl-3-(trifluoromethyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N4OS/c19-18(20,21)15-14-13(12-7-4-8-27-12)11(9-22)16(23)26-17(14)25(24-15)10-5-2-1-3-6-10/h1-8,13H,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGAJTRCTLVKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(C(=C(O3)N)C#N)C4=CC=CS4)C(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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